molecular formula C19H19N3OS B5978495 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5978495
M. Wt: 337.4 g/mol
InChI Key: VCNPLPAGQPEKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of different research applications. In

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide involves several different pathways. One of the primary pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the expression of several different genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. One of the most significant effects is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the expression of several different genes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for use in cancer research. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of the final product. However, one of the limitations of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide. One promising direction is to further explore its potential applications in cancer research. This could involve studying its effects on different types of cancer cells and developing new treatment strategies based on its mechanism of action. Additionally, further research could be done to explore its potential applications in other areas of scientific research, such as inflammation and neurodegenerative diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis method of 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide involves several steps. The first step involves the reaction of 4-bromobenzaldehyde with ethylenediamine to form 4-(1H-imidazol-1-ylmethyl)benzaldehyde. The second step involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with 2-phenylethanethiol to form this compound. This synthesis method has been extensively studied and optimized to produce high yields of the final product.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-11-13-24-18-4-2-1-3-5-18)17-8-6-16(7-9-17)14-22-12-10-20-15-22/h1-10,12,15H,11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNPLPAGQPEKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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